molecular formula C4H7NO3 B2801101 (R)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 97859-49-9

(R)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B2801101
CAS No.: 97859-49-9
M. Wt: 117.104
InChI Key: LSYOFPBORRARMF-GSVOUGTGSA-N
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Description

®-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbon dioxide or carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with carbon dioxide under high pressure and temperature conditions to form the oxazolidinone ring . Another approach involves the use of N-propargylamines and carbon dioxide in the presence of strong organic bases to form carbamates, which then undergo ring closure to yield oxazolidinones .

Industrial Production Methods

Industrial production of oxazolidinones often employs catalytic systems to enhance the efficiency and yield of the synthesis. For example, copper-based magnetic nanocatalysts have been developed to promote the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes, resulting in the formation of oxazolidinones . These methods are designed to be practical, scalable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is ®-5-(carboxymethyl)oxazolidin-2-one.

    Reduction: The major product is ®-2-amino-1-propanol.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted oxazolidinones.

Scientific Research Applications

®-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.

    Medicine: Oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOFPBORRARMF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97859-49-9
Record name (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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